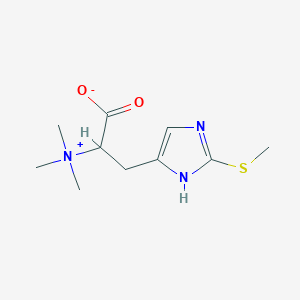

S-methylergothioneine

Description

Historical Context of Ergothioneine (B1671048) Research and the Emergence of S-methylergothioneine as a Research Focus

The study of ergothioneine dates back to the early 20th century. In 1909, the French biochemist Charles Tanret first isolated this unique sulfur-containing compound from the ergot fungus (Claviceps purpurea), from which it derives its name. wikipedia.orgnih.govkoatji.com Just two years later, in 1911, the chemical structure of ergothioneine was successfully determined. wikipedia.orgbloomagebioactive.com For much of the following century, research primarily focused on the parent compound, ergothioneine, exploring its distribution in nature, its antioxidant properties, and its physiological roles. mdpi.comnih.gov A significant advancement in the field was the discovery of a specific transporter for ergothioneine, the organic cation transporter novel type 1 (OCTN1, encoded by the SLC22A4 gene), in 2005, which greatly accelerated the study of its uptake and distribution in the body. tandfonline.com

The focus on this compound is a more recent development in the timeline of ergothioneine research. Its emergence as a specific subject of investigation has been largely driven by advances in analytical techniques, particularly metabolomics, which allow for the sensitive detection and quantification of metabolites in biological systems. mdpi.com Studies have identified this compound as a metabolite of ergothioneine, detectable in human plasma, liver, and urine following oral administration of its parent compound. tandfonline.com It has also been isolated from natural sources, such as the deepwater marine sponge Macandrewia azorica. nih.govebi.ac.uk This has shifted some research attention towards understanding the metabolic fate of ergothioneine and the potential biological activities of its derivatives like this compound. tandfonline.commdpi.com

Rationale for Comprehensive Mechanistic and Comparative Studies of this compound

The growing body of evidence identifying this compound as a distinct metabolite of the diet-derived antioxidant ergothioneine provides a strong rationale for detailed scientific inquiry. tandfonline.commdpi.com Understanding the functional differences and similarities between this compound and its well-studied precursor is crucial for a complete picture of ergothioneine's role in biology.

Comprehensive mechanistic studies are warranted to elucidate the specific biochemical pathways involving this compound. While it is known to be a metabolite of ergothioneine, the precise enzymatic or non-enzymatic processes governing its formation and potential further metabolism are not fully characterized. tandfonline.com Investigating its interactions with cellular components, its antioxidant capacity relative to ergothioneine, and its role as a potential signaling molecule are key areas for future research. The methylation of the sulfur atom alters its chemical properties, which could lead to different reactivity with reactive oxygen species or different interactions with biological molecules compared to the thione/thiol group of ergothioneine. nih.govevitachem.com

Comparative studies are equally important. Recent research has suggested that the ratio of this compound to ergothioneine in urine may serve as a potential biomarker for certain disease states, such as cystinuria in mouse models. mdpi.comnih.gov This highlights the need to compare the distribution, concentration, and excretion profiles of both compounds in various physiological and pathological conditions. Such studies could reveal unique roles for this compound that are distinct from those of ergothioneine, potentially opening new avenues for clinical diagnostics. evitachem.commdpi.com A thorough comparison of their relative abilities to scavenge free radicals, chelate metals, and protect cells from oxidative damage will provide a clearer understanding of their respective contributions to cellular redox homeostasis. evitachem.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3O2S |

|---|---|

Molecular Weight |

243.33 g/mol |

IUPAC Name |

3-(2-methylsulfanyl-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15) |

InChI Key |

GVQNHIYBRMFCMS-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis, Metabolic Pathways, and Enzymology of S Methylergothioneine

Elucidation of Ergothioneine (B1671048) Biosynthetic Pathways in Microorganisms

The journey to forming S-methylergothioneine begins with the microbial synthesis of its precursor, ergothioneine. This process has been elucidated in both bacteria and fungi, revealing distinct enzymatic pathways.

In bacteria, particularly in Actinobacteria like Mycobacterium smegmatis, the biosynthesis of ergothioneine is a multi-step process involving a cluster of five genes (egtA-EgtE) that encode for the necessary enzymes. nih.govresearchgate.net The pathway starts with the amino acid L-histidine. nih.gov The enzyme EgtD, a methyltransferase, catalyzes the trimethylation of histidine to create hercynine (B1221785). nih.govmaynoothuniversity.ie Subsequently, the sulfoxide (B87167) synthase EgtB facilitates the crucial C-S bond formation, attaching a sulfur atom from γ-glutamylcysteine to hercynine. maynoothuniversity.ie The pathway continues with EgtC, an amidohydrolase, and EgtE, a C-S lyase, which process the intermediate to produce the final ergothioneine molecule. nih.govnih.gov EgtA is responsible for synthesizing the sulfur donor, γ-glutamylcysteine. biowayorganicinc.com

Fungi, such as Neurospora crassa and Schizosaccharomyces pombe, employ a more streamlined, two-enzyme pathway. nih.govresearchgate.net The enzyme Egt1 is a large, bifunctional protein that first acts as a methyltransferase to convert histidine to hercynine and then as a sulfoxide synthase to catalyze the attachment of cysteine. nih.gov The final step is mediated by the C-S lyase Egt2, which cleaves the intermediate to release ergothioneine. nih.gov

Below is an interactive data table summarizing the key enzymes in these microbial pathways.

Interactive Data Table: Key Enzymes in Ergothioneine Biosynthesis

| Organism Type | Enzyme | Function |

|---|---|---|

| Bacteria (e.g., Mycobacterium smegmatis) | EgtD | Histidine methyltransferase; converts L-histidine to hercynine. biowayorganicinc.com |

| EgtA | γ-glutamylcysteine synthetase; provides the sulfur donor. biowayorganicinc.com | |

| EgtB | Sulfoxide synthase; catalyzes C-S bond formation between hercynine and γ-glutamylcysteine. maynoothuniversity.ie | |

| EgtC | Amidohydrolase; processes the intermediate compound. nih.gov | |

| EgtE | C-S lyase; performs the final cleavage to release ergothioneine. nih.gov | |

| Fungi (e.g., Neurospora crassa) | Egt1 | Bifunctional enzyme (methyltransferase and sulfoxide synthase); converts histidine to hercynine and attaches cysteine. nih.gov |

| Egt2 | C-S lyase; performs the final cleavage to release ergothioneine. nih.gov |

The biosynthesis of ergothioneine is a tightly regulated process. In Mycobacterium tuberculosis, the pathway is controlled at the enzymatic level through post-translational modification involving a serine/threonine protein kinase. nih.gov The first enzyme in the pathway, the histidine methyltransferase EgtD, is a target for phosphorylation by the kinase PknD. nih.gov This phosphorylation event occurs on a specific threonine residue (Thr-213) of the EgtD enzyme. nih.gov Research has shown that this phosphorylation acts as a negative regulatory mechanism; the phosphorylated form of EgtD is less active, leading to a downregulation of ergothioneine synthesis. nih.gov This regulatory control suggests that the bacterium modulates its intracellular ergothioneine levels in response to specific physiological conditions, such as nutrient starvation. nih.gov

Transcriptional control mechanisms also play a role. In mycobacteria, the regulator WhiB3, a protein that senses oxidative and nitrosative stress, has been shown to regulate the biosynthesis of major redox buffers, including ergothioneine. mdpi.com

Formation and Metabolic Fate of this compound

Once synthesized, ergothioneine can be metabolized by organisms that consume it, leading to the formation of this compound and other degradation products.

This compound has been clearly identified as a metabolite of ergothioneine in animal and human studies. nih.govresearchgate.net Following the oral administration of pure ergothioneine, levels of this compound increase in the body. nih.gov There is a strong correlation between the concentrations of ergothioneine and this compound in blood and various tissues, confirming their direct metabolic relationship. nih.govnih.gov This indicates that a portion of the body's ergothioneine pool is converted into its S-methylated form. researchgate.net

The precise enzymatic mechanism responsible for the S-methylation of the thiol group on ergothioneine to form this compound has not yet been fully characterized. nih.gov Scientific literature identifies this compound as a known metabolite but has not definitively identified a specific "ergothioneine S-methyltransferase" enzyme. acs.org It is proposed that this conversion involves a methyl donor, but the specific enzyme catalyzing this reaction remains unknown. acs.org Some researchers have speculated whether an enzyme from the Glutathione-S-transferase (GST) family could be responsible for this methylation, as these enzymes are known to catalyze the methylation of glutathione (B108866), another major cellular thiol. nih.gov However, it is currently unknown if a similar enzyme exists for ergothioneine or if GSTs can also utilize ergothioneine as a substrate for methylation. nih.gov

In addition to S-methylation, ergothioneine can undergo oxidative degradation, yielding other significant metabolites. The two most prominent are hercynine and ergothioneine sulfonate. researchgate.net Hercynine is the direct biosynthetic precursor to ergothioneine but is also a major degradation product formed through the desulfurization of ergothioneine. nih.gov This process effectively removes the sulfur-containing group from the imidazole (B134444) ring.

Ergothioneine sulfonate (ET-SO3H) is another product of ergothioneine's interaction with reactive oxygen species. The formation of these oxidative metabolites highlights the role of ergothioneine in cellular antioxidant defense systems, where it is consumed while neutralizing harmful oxidants. The levels of both hercynine and ergothioneine sulfonate have been shown to correlate with ergothioneine concentrations in various tissues, similar to the pattern observed with this compound. researchgate.net

Subcellular Localization of Biosynthetic and Metabolic Processes

The biosynthesis of this compound is intrinsically linked to the synthesis of its direct precursor, ergothioneine. The subsequent methylation of ergothioneine represents a key metabolic step. The spatial organization of these processes within the cell is crucial for metabolic efficiency and regulation. Research has begun to elucidate the specific subcellular compartments where the enzymes responsible for these pathways reside, particularly in ergothioneine-producing fungi.

The synthesis of ergothioneine from primary metabolites like histidine, cysteine, and methionine is a multi-step enzymatic process. In fungi, these reactions are compartmentalized within distinct organelles. Studies in the fungus Aspergillus oryzae have provided specific insights into the localization of its key biosynthetic enzymes. The enzyme homolog AoEgt1 has been identified within the vacuoles, while the homolog AoEgt2 is located in the peroxisomes. Fungal biosynthetic enzymes for various specialized metabolites are often found distributed across several compartments, including the cytosol, peroxisomes, and structures associated with the endoplasmic reticulum known as "toxisomes" nih.gov. This compartmentalization suggests a highly organized and dynamic process for synthesizing the ergothioneine precursor nih.gov.

This compound is a recognized metabolite of ergothioneine, formed by the methylation of the thiol group nih.govdtu.dk. This metabolic conversion has been observed in humans and mice following the administration of ergothioneine nih.gov. While the reaction is known to occur, the specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase enzyme that catalyzes the conversion of ergothioneine to this compound has not been definitively identified in the scientific literature researchgate.net. Consequently, the precise subcellular location where this metabolic process takes place remains to be determined.

The table below summarizes the known subcellular localization of enzymes involved in the biosynthesis of ergothioneine, the precursor to this compound.

| Organism | Enzyme | Subcellular Localization | Reference |

|---|---|---|---|

| Aspergillus oryzae | AoEgt1 | Vacuole | researchgate.net |

| Aspergillus oryzae | AoEgt2 | Peroxisome | researchgate.net |

Cellular and Molecular Functions of S Methylergothioneine and Ergothioneine

Role in Cellular Redox Homeostasis

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the cellular antioxidant defense mechanisms. nih.gov Ergothioneine (B1671048) plays a significant role in maintaining this equilibrium through several mechanisms. nih.govcornell.edu

Mechanisms of Reactive Oxygen Species and Reactive Nitrogen Species Scavenging

Ergothioneine is a potent antioxidant capable of directly neutralizing a variety of ROS and RNS. researchgate.netnih.gov Its unique thione structure, as opposed to a thiol at physiological pH, contributes to its stability and resistance to auto-oxidation, making it a persistent scavenger of harmful free radicals. nih.gov

Key Research Findings on Ergothioneine's Scavenging Activity:

| Reactive Species | Scavenging Action of Ergothioneine |

| Superoxide (B77818) Anion Radical (*O₂⁻) | Directly scavenged, as demonstrated in chemical studies and in cultured human dermal fibroblasts. nih.gov |

| Singlet Oxygen (¹O₂) | Effectively scavenged, protecting cells from this highly reactive form of oxygen. nih.gov |

| Hydroxyl Radical (•OH) | A powerful scavenger of this highly damaging radical. |

| Peroxynitrite (ONOO⁻) | Protects against the damaging effects of this reactive nitrogen species. |

Metal Chelation Properties and their Biological Implications

Another crucial aspect of ergothioneine's antioxidant capacity is its ability to chelate metal ions. nih.govmdpi.com By binding to transition metals such as copper and iron, ergothioneine can inhibit the Fenton reaction, a major source of hydroxyl radical production in cells. This sequestration of pro-oxidant metal ions is a key mechanism in preventing oxidative damage. mdpi.com The process of chelation involves the formation of multiple coordination bonds between the organic molecule and the metal ion, effectively neutralizing the metal's reactivity. nih.govprimescholars.com While the direct metal-chelating properties of S-methylergothioneine have not been extensively studied, the structural similarities to ergothioneine suggest a potential for such activity.

Interactions with Endogenous Antioxidant Systems

Ergothioneine does not act in isolation; it interacts with and supports the body's endogenous antioxidant networks. A primary example of this is its influence on the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and glutathione (B108866) synthesis.

Nrf2 Pathway Activation: The Nrf2/ARE (Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress. mdpi.comnih.gov Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or activators like ergothioneine, Nrf2 is released, translocates to the nucleus, and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes. mdpi.comresearchgate.netnih.gov Studies have shown that ergothioneine can upregulate the expression of Nrf2-dependent genes, thereby bolstering the cell's antioxidant capacity. researchgate.net

Glutathione Synthesis: Glutathione (GSH) is the most abundant intracellular antioxidant. researchgate.netdrugbank.com Ergothioneine has been shown to support the glutathione system. It can help maintain GSH levels, which is crucial for the detoxification of xenobiotics and the neutralization of ROS. ergoyoung.comnih.gov The biosynthesis of glutathione is a tightly regulated process dependent on the availability of its precursor amino acids. researchgate.netnih.gov Ergothioneine's ability to mitigate oxidative stress can indirectly preserve the glutathione pool by reducing its consumption.

Modulation of Cellular Signaling Pathways

Beyond its direct antioxidant functions, ergothioneine actively modulates cellular signaling pathways, particularly those involved in inflammation and the stress response.

Influence on Anti-inflammatory Mechanisms

Chronic inflammation is closely linked to oxidative stress. Ergothioneine exhibits anti-inflammatory properties by modulating key signaling pathways. researchgate.netfrontiersin.org Research has demonstrated that ergothioneine can suppress the expression of pro-inflammatory cytokines. For instance, in UV-irradiated human dermal fibroblasts, ergothioneine was found to suppress the up-regulation of Tumor Necrosis Factor-alpha (TNF-α). nih.gov It is also suggested that ergothioneine may exert its anti-inflammatory effects by activating the MAPK gene cascade and regulating cytokines like TNF-α and Interleukin-6 (IL-6). mdpi.com

Effects on Stress Response Pathways

Cells possess intricate stress response pathways to cope with various cellular insults. Ergothioneine has been described as a "stress vitamin" due to its role in protecting cells under stressful conditions. nih.gov Its accumulation in cells is considered an adaptive response to stress. nih.gov The depletion of ergothioneine has been linked to increased susceptibility to oxidative stress and cell death, highlighting its critical role in cellular protection. The activation of the Nrf2 pathway by ergothioneine is a prime example of its influence on stress response pathways, leading to the enhanced expression of cytoprotective genes. researchgate.net The dysregulation of stress response pathways, including those involving cortisol and inflammation, has been observed in various chronic conditions. nih.gov

Modulation of Gene Expression and Epigenetic Regulation

Ergothioneine influences gene expression primarily through the activation of signaling pathways that respond to oxidative stress. A key mechanism involves the regulation of the Kelch-like ECH-associated protein 1 (KEAP1)–Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.gov Ergothioneine can modulate this pathway, leading to the nuclear accumulation of NRF2. nih.gov This transcription factor then binds to antioxidant response elements (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression. nih.govnih.gov Genes activated by this pathway include those encoding for antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1). nih.govrsc.org

Additionally, ergothioneine has been shown to regulate the Sirtuin pathways. nih.gov Studies have revealed that ergothioneine can upregulate the expression of SIRT1 and SIRT6, which are NAD+-dependent deacetylases involved in cellular aging, DNA damage repair, and oxidative stress defense. nih.gov SIRT1 can deacetylate NRF2, contributing to its stability and promoting its transport to the nucleus, creating a link between these two protective pathways. nih.gov

While direct control over epigenetic modifications by ergothioneine has not been definitively established, a plausible indirect mechanism has been proposed. nih.gov By maintaining cellular redox balance and preserving the levels of primary antioxidants like glutathione, ergothioneine may influence the availability of crucial co-factors for epigenetic enzymes, such as S-adenosylmethionine (SAM). nih.gov This preservation of the cellular methylation potential could prevent aberrant epigenetic alterations. nih.gov SIRT1, which is influenced by ergothioneine, also modulates the activity of epigenetic enzymes, including DNA methyltransferases (DNMT1, DNMT3b), further linking ergothioneine to the epigenetic landscape. nih.govresearchgate.net

This compound has been identified as a probable metabolite of ergothioneine in the body, and its levels in tissues are highly correlated with those of ergothioneine; however, its specific functions, including any role in gene expression, remain unknown. nih.gov

Table 1: Ergothioneine's Influence on Gene Expression Pathways This table is interactive. You can sort and filter the data.

| Pathway | Key Proteins Modulated | Effect of Ergothioneine | Outcome |

|---|---|---|---|

| KEAP1-NRF2 | NRF2, KEAP1 | Promotes NRF2 nuclear accumulation | Upregulation of antioxidant genes (SOD, CAT, HO-1) |

| Sirtuin | SIRT1, SIRT6 | Upregulates expression | Enhanced stress resistance and modulation of epigenetic enzymes |

Mitochondrial Biology and Protection

Proposed Mitochondrial Localization and Uptake Mechanisms

The question of whether ergothioneine can enter mitochondria to exert its protective effects has been a subject of investigation. It was previously suggested that the specific ergothioneine transporter, OCTN1 (solute carrier family 22 member 4, SLC22A4), could be expressed in mitochondria, facilitating its entry. nih.gov

More definitive evidence has recently emerged from studies using mass spectrometry, which demonstrated the direct uptake of ergothioneine into isolated mitochondria. nih.gov The research also confirmed the presence of ergothioneine in mitochondria isolated from cells and animals that had been treated with the compound. nih.gov This provides a clear basis for its role in mitochondrial protection. nih.gov Interestingly, mitochondria isolated from mice lacking the OCTN1 transporter still showed detectable, albeit impaired, ergothioneine uptake. nih.gov This finding suggests that while OCTN1 may play a role, alternative, yet-to-be-identified transporters may also facilitate ergothioneine's entry into the mitochondria. nih.gov

Protection Against Mitochondrial Oxidative Damage and Dysfunction

Once localized within or near the mitochondria, ergothioneine provides significant protection against oxidative damage. Mitochondria are the primary source of intracellular reactive oxygen species (ROS), making them highly susceptible to oxidative insults. nih.gov Ergothioneine helps to mitigate this damage through several mechanisms.

Furthermore, ergothioneine helps maintain mitochondrial integrity and function. It has been observed to stabilize the mitochondrial membrane potential and suppress changes in mitochondrial morphology that occur in response to oxidative stress. etprotein.commdpi.com By preserving mitochondrial function, ergothioneine ensures continued energy production and prevents the initiation of apoptosis that can be triggered by mitochondrial dysfunction. nih.govetprotein.com This protective role is considered a key part of its neuroprotective and anti-aging effects. rsc.orgresearchgate.net

Other Identified Cellular Roles in Non-Human Models

Neuroprotection Mechanisms in Model Systems

In various non-human model systems, ergothioneine has demonstrated significant neuroprotective properties. Its ability to cross the blood-brain barrier and accumulate in the brain allows it to exert these effects directly within the central nervous system. mdpi.com The mechanisms underlying its neuroprotective actions are multifaceted.

A primary mechanism is the reduction of oxidative stress and neuroinflammation, which are key contributors to the pathology of neurodegenerative diseases. nih.gov In a D-galactose-induced aging mouse model, ergothioneine intervention was found to attenuate oxidative stress by activating the Nrf2/HO-1 pathway. rsc.org This same study showed that ergothioneine treatment significantly improved recognition memory and enhanced the levels of brain-derived neurotrophic factor (BDNF) and cyclic AMP (cAMP) in the brain. rsc.org

Ergothioneine also provides neuroprotection by targeting mitochondrial dysfunction, a common element in neurodegeneration. nih.govmdpi.com In cellular models of Parkinson's disease, it has been shown to protect dopaminergic neurons against toxin-induced mitochondrial damage and cell death. mdpi.com Furthermore, some evidence suggests that ergothioneine may promote neurogenesis. nih.gov Research in mice has indicated that it can enhance hippocampal neurogenesis, contributing to improved cognitive function. youtube.com

Table 2: Summary of Ergothioneine's Neuroprotective Effects in Model Systems This table is interactive. You can sort and filter the data.

| Model System | Observed Effect | Proposed Mechanism |

|---|---|---|

| D-galactose-induced aging mice | Improved recognition memory, reduced oxidative stress | Activation of Nrf2/HO-1 pathway, increased BDNF and cAMP |

| Neuroblastoma cells (Parkinson's model) | Protection against mitochondrial damage and cell death | Targeting mitochondrial dysfunction, reducing oxidative stress |

| Male Mice (lifespan study) | Improved cognition, reduced frailty | Enhanced hippocampal neurogenesis |

Maintenance of Genome Stability and DNA Integrity

Ergothioneine plays a crucial role in maintaining the stability and integrity of the genome. nih.gov Its primary contribution in this area is through the mitigation of DNA damage caused by oxidative stress. nih.gov By scavenging ROS, ergothioneine protects both nuclear and mitochondrial DNA from oxidative lesions. nih.govnih.gov

Studies have demonstrated this protective effect directly. For instance, in mice subjected to circadian rhythm disruption, ergothioneine treatment significantly reduced the levels of 8-hydroxy-2'-deoxyguanosine (B1666359), a key biomarker of oxidative DNA damage, in several organs. nih.gov Furthermore, ergothioneine has been shown to aid in the repair of DNA in cells irradiated with UV light. quora.com This suggests a dual role in both preventing damage and supporting repair processes. ergoyoung.com

The importance of ergothioneine in protecting genomic integrity is further highlighted by studies on cells lacking its specific transporter, OCTN1. These cells exhibit increased levels of DNA damage, indicating that a consistent supply of ergothioneine is vital for cellular DNA protection systems. nih.gov

Effects on Cellular Senescence Mechanisms

Cellular senescence is a fundamental biological process characterized by a stable cessation of the cell cycle, playing a dual role in both tumor suppression and the aging process. mdpi.comyoutube.com While research into the direct effects of this compound on cellular senescence is currently limited, studies on its precursor, ergothioneine, offer significant insights into how this class of compounds may influence aging at the cellular level. This compound has been identified as a probable metabolite of ergothioneine, with its levels in the blood and various tissues showing a strong correlation with ergothioneine concentrations. nih.gov However, the specific biological functions of this compound remain largely unknown. nih.gov

The exploration of ergothioneine's role in cellular senescence has primarily focused on its potent antioxidant properties and its ability to counteract oxidative stress, a known driver of cellular aging. nih.govnih.gov Oxidative stress contributes to the shortening of telomeres, the protective caps (B75204) at the ends of chromosomes, which is a key hallmark of cellular senescence.

Ergothioneine and Telomere Length

In vitro studies have demonstrated that ergothioneine may play a crucial role in preserving telomere length, particularly under conditions of oxidative stress. Research on human neonatal dermal fibroblast cells has shown that treatment with ergothioneine can lead to significantly longer median telomere length compared to control cells when exposed to oxidative conditions over an eight-week period. Furthermore, ergothioneine was associated with a notable reduction in the percentage of critically short telomeres. These findings suggest a potential mechanism by which ergothioneine could mitigate the aging process at a cellular level by protecting against telomere attrition.

Table 1: Effect of Ergothioneine on Telomere Length in Human Fibroblasts under Oxidative Stress

| Ergothioneine Concentration | Observation | Study Duration | Cell Type |

|---|---|---|---|

| 0.04 to 1.0 mg/ml | Significantly longer median telomere length compared to control | 8 weeks | Human neonatal dermal fibroblasts |

| Not specified | Significant reduction in the percentage of short telomeres | Not specified | Human neonatal dermal fibroblasts |

Ergothioneine and Mitochondrial Function in Senescent Cells

Mitochondrial dysfunction is another critical factor in the onset and progression of cellular senescence. A study investigating the effects of an ergothioneine-rich extract from Lentinula edodes (shiitake mushroom) on senescent HT22 cells revealed its potential to restore mitochondrial function. The research indicated that pretreatment with the extract could counteract the increased mitochondrial toxicity induced by tert-butyl hydroperoxide (t-BHP), a compound used to induce cellular senescence. This protective effect was linked to the antioxidant and mitochondrial biogenesis signaling pathways.

Ergothioneine and Sirtuin Pathways

The sirtuin family of proteins are key regulators of various cellular processes, including aging and metabolism. nih.gov Research has indicated that ergothioneine may exert its anti-senescence effects through the modulation of sirtuin pathways. Specifically, ergothioneine has been shown to protect endothelial cells from high-glucose-induced senescence by upregulating SIRT1 and SIRT6. The protective effects of ergothioneine were diminished when the activity of SIRT1 was inhibited or the SIRT6 gene was silenced, highlighting the importance of these sirtuins in mediating ergothioneine's anti-aging properties. nih.gov

While the direct impact of this compound on cellular senescence remains an area for future investigation, the existing research on ergothioneine provides a strong foundation for understanding the potential anti-aging mechanisms of this family of compounds. The ability of ergothioneine to mitigate oxidative stress, preserve telomere length, restore mitochondrial function, and modulate sirtuin pathways underscores its significance in the context of cellular aging. Further studies are needed to elucidate the specific roles of this compound and to determine if it shares the protective effects observed with its precursor.

Comparative Biology and Evolutionary Aspects of S Methylergothioneine and Ergothioneine

Phylogenetic Distribution and Occurrence Across Diverse Life Forms

The presence of S-methylergothioneine is intrinsically linked to the production and acquisition of its precursor, ergothioneine (B1671048). The distribution of these compounds across the tree of life reveals a clear distinction between producers and consumers.

The biosynthesis of ergothioneine is a capability primarily found in the microbial world. mdpi.com Fungi, particularly mushrooms, are well-known producers of ergothioneine. mdpi.comresearchgate.net Various species of fungi and yeasts are capable of synthesizing this unique thio-histidine betaine amino acid. nih.gov Alongside fungi, certain bacteria are also primary producers. A genomic survey of over 2,500 prokaryotes revealed that the complete five-gene cluster (egtA-E) for ergothioneine biosynthesis is exclusively found in Actinobacteria. nih.govmaynoothuniversity.ie However, orthologs of the key biosynthetic genes, egtB and egtD, are present in over 400 diverse prokaryotic species, indicating a wider potential for at least partial synthesis or different pathway configurations. maynoothuniversity.ieresearchgate.net

Other microorganisms capable of ergothioneine synthesis include cyanobacteria and methylobacteria. nih.govfrontiersin.org The production of ergothioneine in these diverse microorganisms suggests its fundamental importance in cellular life, likely as a protective mechanism against oxidative stress. acs.org While the direct synthesis of this compound by these organisms is less documented, its presence is often correlated with ergothioneine levels, suggesting it is a metabolic derivative. researchgate.netresearchgate.net

Table 1: Documented Producers of Ergothioneine

| Kingdom | Phylum/Group | Examples |

| Fungi | Ascomycota, Basidiomycota | Claviceps purpurea, Neurospora crassa, Schizosaccharomyces pombe, Various mushrooms |

| Bacteria | Actinobacteria | Mycobacterium smegmatis |

| Cyanobacteria | Various species | |

| Proteobacteria | Methylobacterium species |

In stark contrast to microorganisms, animals and plants are incapable of synthesizing ergothioneine and, by extension, this compound. researchgate.netresearchgate.net These organisms must acquire ergothioneine from their diet. nih.gov In animals, a highly specific transporter, known as the ergothioneine transporter (ETT), encoded by the SLC22A4 gene, facilitates the uptake and accumulation of ergothioneine in various tissues. nih.govnih.gov This transporter is crucial, as the plasma membrane is otherwise largely impermeable to this compound. nih.gov The existence of such a specific transporter underscores the physiological importance of ergothioneine for animals. nih.gov

Once absorbed, ergothioneine is distributed throughout the body, with high concentrations found in tissues and cells prone to oxidative stress, such as the liver, kidneys, red blood cells, and eye lens. nih.govnih.gov this compound is considered a metabolite of ergothioneine in animals, and its levels often correlate strongly with those of its precursor in tissues and blood. researchgate.netnih.govnih.gov

Plants are also believed to absorb ergothioneine from the soil, where it is produced by soil microorganisms. researchgate.net While research into the specific mechanisms of ergothioneine uptake and metabolism in plants is ongoing, its presence suggests a role in mitigating oxidative stress, similar to its function in other organisms. researchgate.net

Evolutionary Conservation of Biosynthetic Pathways and Transporters

The evolutionary history of ergothioneine biosynthesis and transport is complex, marked by both conservation and divergence across different lineages.

The biosynthetic pathway of ergothioneine has been a subject of significant evolutionary study. In bacteria, particularly Mycobacterium smegmatis, a five-gene cluster (egtA, egtB, egtC, egtD, and egtE) is responsible for its synthesis. nih.govresearchgate.net In contrast, fungi like Neurospora crassa and the fission yeast Schizosaccharomyces pombe utilize a more streamlined, two-enzyme pathway. nih.govresearchgate.net The fungal enzyme Egt-1 is a fusion protein containing domains homologous to the bacterial EgtB and EgtD. nih.govnih.gov

Phylogenetic analyses of the Egt proteins reveal a complex evolutionary history, with evidence of multiple instances of horizontal gene transfer among prokaryotes. nih.govmaynoothuniversity.ie This suggests that the ability to produce ergothioneine has been shared and adapted across different bacterial lineages. Furthermore, two independent fusion events of egtB and egtD have been identified in bacterial species, mirroring the fused gene structure seen in fungi. nih.gov

The ergothioneine transporter (ETT or OCTN1) also shows a high degree of evolutionary conservation, implying a long-standing and beneficial role for ergothioneine in the organisms that possess this transporter. nih.gov The high specificity of this transporter for ergothioneine further highlights its importance. researchgate.net

The ability to synthesize or accumulate ergothioneine appears to confer a significant adaptive advantage in various environments. Its primary role is believed to be as a potent antioxidant, protecting cells from oxidative damage. researchgate.net This is particularly crucial for organisms exposed to high levels of oxidative stress, such as those living in aerobic environments or exposed to radiation. nih.gov

In pathogenic microbes like Mycobacterium tuberculosis and the opportunistic fungus Aspergillus fumigatus, ergothioneine has been shown to contribute to their virulence and resistance to host defense mechanisms by protecting them from oxidative stress. nih.govnih.gov For soil-dwelling actinobacteria, ergothioneine production may offer a competitive advantage in the complex microbial communities of the soil. mdpi.comnih.gov

In animals, the accumulation of ergothioneine in specific tissues suggests a targeted protective function. For instance, high levels in red blood cells may protect against oxidative damage during oxygen transport, while its presence in the eye lens may guard against UV-induced oxidative stress. nih.govresearchgate.net The retention of ergothioneine in the body, with minimal excretion, further points to its valued role as a cytoprotectant. nih.gov

Ecological Role and Inter-species Dynamics

The dichotomy between ergothioneine producers and consumers establishes a clear ecological relationship. Microorganisms in the soil and other environments produce ergothioneine, which is then absorbed by plants. researchgate.net Animals, in turn, obtain ergothioneine by consuming plants or other animals. This flow of ergothioneine through the food chain highlights a form of inter-kingdom metabolic dependency.

The presence of ergothioneine-producing bacteria in symbiotic relationships, such as in the ant-plant symbiosis between Azteca ants and Cecropia plants, suggests a potential protective role for the host organisms. frontiersin.org The production of antimicrobial compounds by these symbiotic bacteria can help defend the host against pathogens. frontiersin.org

Furthermore, the competition for and utilization of ergothioneine within microbial communities can influence their structure and function. The ability of some microbes to produce this protective compound may give them an edge in environments with high levels of oxidative stress or in the presence of competing organisms. The global distribution of certain bacteria, like Staphylococcus aureus, is influenced by environmental factors, and the presence of protective compounds like ergothioneine could play a role in their survival and proliferation. nih.gov

Advanced Methodologies and Research Approaches in S Methylergothioneine Studies

Analytical Chemistry Techniques for Quantification and Identification

Accurate quantification and unambiguous identification of S-methylergothioneine in complex biological matrices are paramount for understanding its distribution and metabolism. Modern analytical chemistry provides a powerful toolkit for this purpose, with mass spectrometry and chromatography at the forefront.

Mass Spectrometry-based Methods (e.g., LC-MS/MS, UPLC-Q-TOF-MS, Isotope-Dilution Mass Spectrometry)

Mass spectrometry (MS) has become the gold standard for the sensitive and specific detection of this compound. Coupled with liquid chromatography (LC) for initial separation, MS-based methods offer unparalleled analytical performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the targeted quantification of this compound. nih.govbohrium.com This method involves the separation of the compound from other matrix components by LC, followed by ionization and detection by a tandem mass spectrometer. The instrument isolates the protonated molecule of this compound (the precursor ion) and subjects it to fragmentation, generating specific product ions. By monitoring these specific precursor-to-product ion transitions, a high degree of selectivity and sensitivity is achieved. nih.govbohrium.com For instance, a developed isotope-dilution LC-MS/MS method allows for the simultaneous quantification of ergothioneine (B1671048) and its methylated metabolites, including this compound, in human blood. nih.govbohrium.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offers high-resolution and accurate mass measurement capabilities, making it ideal for both the identification and quantification of this compound. researchgate.netfrontiersin.org This technique can distinguish this compound from other molecules with very similar masses, providing a high level of confidence in its identification. In ESI+ mode, the parent ion of this compound is detected at an m/z of 244.1528, and its product ion at 141.0808 m/z. researchgate.net

Isotope-Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that minimizes the impact of matrix effects and variations in instrument response. nih.govnih.govrsc.org This method involves adding a known amount of a stable isotope-labeled internal standard of this compound to the sample. nih.gov Since the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, the ratio of their signals in the mass spectrometer allows for highly accurate and precise quantification of the endogenous this compound. nih.govnih.gov

Table 1: Mass Spectrometry Parameters for this compound Analysis

| Technique | Precursor Ion (m/z) | Product Ion (m/z) | Key Advantages | Reference |

|---|---|---|---|---|

| LC-MS/MS | 244.15 | 141.08 | High sensitivity and specificity for targeted quantification. | nih.govbohrium.com |

| UPLC-Q-TOF-MS | 244.1528 | 141.0808 | High-resolution accurate mass for confident identification and quantification. | researchgate.net |

| IDMS | Utilizes stable isotope-labeled internal standards | High accuracy and precision, corrects for matrix effects. | nih.gov |

Chromatographic Separations and Detection Strategies

Effective chromatographic separation is crucial for resolving this compound from interfering compounds in biological samples before mass spectrometric detection. researchgate.netfrontiersin.orgbioanalysis-zone.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. rsc.org In this method, a nonpolar stationary phase is used with a polar mobile phase. This compound, being a polar molecule, elutes relatively early in the chromatographic run. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of compounds, including this compound and its precursors. rsc.org

Hydrophilic interaction liquid chromatography (HILIC) has also been utilized for the separation of polar compounds like this compound. nih.gov HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique can provide alternative selectivity compared to reversed-phase chromatography and can be advantageous for retaining and separating highly polar analytes. nih.gov

Detection strategies are predominantly centered around mass spectrometry due to its superior sensitivity and specificity. However, other detectors can be used in conjunction with chromatography, although they are less common for this compound analysis.

Challenges in Sample Preparation and Matrix Effects

The analysis of this compound in biological matrices such as blood, urine, and tissues is often complicated by the presence of a multitude of other molecules that can interfere with the analysis. researchgate.netchromatographyonline.com

Sample preparation is a critical step to remove these interfering substances and enrich the sample for this compound. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). chromatographytoday.comcore.ac.uk The choice of method depends on the sample type and the analytical technique being used. A simple preparation for blood samples involves dilution in aqueous dithiothreitol (B142953) followed by centrifugal filtration. nih.govbohrium.com

Matrix effects are a significant challenge in LC-MS analysis, where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of this compound, leading to inaccurate quantification. researchgate.netchromatographyonline.comrsc.org Careful optimization of both the sample preparation and chromatographic methods is necessary to minimize these effects. chromatographyonline.com The use of isotope-dilution mass spectrometry is a highly effective strategy to compensate for matrix effects. nih.gov Studies have shown that with appropriate methods, matrix effects in the analysis of this compound and its related compounds can be minimal. nih.govresearchgate.net

Molecular and Cellular Biology Approaches

To understand the biological roles and mechanisms of action of this compound, researchers employ a variety of molecular and cellular biology techniques. These approaches allow for the manipulation of biosynthetic pathways and the investigation of its effects in controlled cellular environments.

Gene Knockout and Gene Expression Studies (e.g., CRISPR-Cas Systems for Biosynthetic Pathway Engineering)

The biosynthesis of this compound is intrinsically linked to the ergothioneine pathway. Therefore, genetic manipulation of the genes involved in ergothioneine synthesis is a key strategy to study the production and function of its methylated derivative.

Gene knockout studies, where a specific gene is inactivated, are instrumental in understanding the function of the enzymes in the ergothioneine biosynthetic pathway. researchgate.netnih.govnih.gov By knocking out genes responsible for ergothioneine synthesis in organisms like Saccharomyces cerevisiae, researchers can study the impact on the production of both ergothioneine and, consequently, this compound. researchgate.net

CRISPR-Cas systems have revolutionized gene editing and are powerful tools for biosynthetic pathway engineering. researchgate.netfrontiersin.orgnih.gov This technology allows for precise targeted modifications of the genome, including gene knockouts, insertions, and transcriptional regulation. researchgate.netyoutube.com In the context of this compound, CRISPR-Cas9 can be used to engineer microbial strains to enhance the production of ergothioneine, the precursor for this compound. researchgate.net By manipulating the expression of key genes in the biosynthetic pathway, it is possible to increase the metabolic flux towards ergothioneine production. researchgate.net

Table 2: Genetic Engineering Strategies for Studying this compound Biosynthesis

| Technique | Application in this compound Research | Example Organism | Reference |

|---|---|---|---|

| Gene Knockout | Investigating the function of biosynthetic pathway enzymes. | Saccharomyces cerevisiae | researchgate.net |

| CRISPR-Cas9 | Engineering biosynthetic pathways for enhanced precursor production. | Saccharomyces cerevisiae | researchgate.net |

Cell-based Assays for Mechanistic Investigations (e.g., Oxidative Stress Models, Signaling Pathway Analysis)

Cell-based assays provide a controlled environment to investigate the molecular mechanisms underlying the biological effects of this compound.

Oxidative stress models are frequently used to evaluate the cytoprotective properties of ergothioneine and its derivatives. mdpi.comnih.govnih.gov In these models, cells are exposed to an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or palmitic acid. mdpi.comnih.gov The ability of this compound to mitigate the damaging effects of oxidative stress, such as a decrease in cell viability, an increase in reactive oxygen species (ROS) production, and damage to cellular components, can then be assessed. mdpi.comnih.gov For instance, studies on ergothioneine have shown its protective effects against oxidative stress-induced chondrocyte death. mdpi.com

Signaling pathway analysis helps to elucidate the specific molecular pathways through which this compound exerts its effects. researchgate.netresearchgate.netmpg.de This can involve measuring the expression or activity of key proteins in signaling cascades known to be involved in cellular responses to stress and other stimuli. For example, metabolomic analyses have suggested a correlation between ergothioneine levels and pathways such as histidine metabolism and the PI3K-Akt signaling pathway. researchgate.net By treating cells with this compound and analyzing changes in these pathways, researchers can gain insights into its mechanism of action.

In Vitro Enzymatic Synthesis and Characterization

The in vitro enzymatic synthesis of this compound and its precursor, ergothioneine, represents a significant advancement in producing these compounds with high specificity and yield. nih.gov This biocatalytic approach utilizes purified enzymes or whole-cell systems to convert substrates into the desired products under mild conditions. nih.gov

A common enzymatic strategy for ergothioneine synthesis involves a one-pot reaction using multiple enzymes. For instance, Nα-trimethylhistidine (TMH) and ergothioneine can be synthesized from Nα-dimethylhistidine. This process is catalyzed by a halide methyltransferase (HMT), the SAM-dependent methyltransferase EgtD, and the sulfur transferase EanB. researchgate.net The regeneration of the expensive cofactor S-adenosylmethionine (SAM) is a critical challenge in these in vitro systems. To address this, researchers have developed enzyme-catalyzed processes for SAM regeneration using reagents like methyl toluene (B28343) sulfonate, which rivals the efficiency of traditional methods using methyl iodide.

The characterization of enzymes involved in both the synthesis and degradation of ergothioneine is crucial for optimizing these in vitro systems. For example, ergothionase, an enzyme that catalyzes the conversion of ergothioneine to thiolurocanic acid and trimethylamine, has been purified and characterized from Burkholderia sp. HME13. nih.gov This enzyme consists of four identical 55-kDa subunits and exhibits maximum activity at pH 8.0 and 65 °C. nih.gov Kinetic studies of this ergothionase revealed a K_m of 19 μM and a V_max of 270 μmol/min/mg for its substrate, ergothioneine. nih.gov Notably, the enzyme shows high specificity for ergothioneine and is not active on related amino acids like histidine, tyrosine, or phenylalanine. nih.gov Its activity is enhanced by BaCl_2 and strongly inhibited by CuSO_4, ZnSO_4, and HgCl_2. nih.gov

Another class of enzymes, metallopterin-dependent ergothioneine synthases, has been identified and characterized from organisms like Caldithrix abyssi. acs.org These enzymes utilize a two-module system, an N-terminal module related to tungsten-dependent acetylene (B1199291) hydratase and a C-terminal cysteine desulfurase, to transfer sulfur from cysteine to trimethylhistidine. acs.org

The table below summarizes key enzymes and their characteristics relevant to the in vitro synthesis of this compound and related compounds.

| Enzyme | Source Organism | Function | Key Characteristics |

| Ergothionase | Burkholderia sp. HME13 | Degrades ergothioneine | Tetramer of 55-kDa subunits, optimal activity at pH 8.0 and 65°C. nih.gov |

| Halide Methyltransferase (HMT), EgtD, EanB | Multiple | One-pot synthesis of ergothioneine | Catalyzes the conversion of Nα-dimethylhistidine to ergothioneine. researchgate.net |

| Metallopterin-dependent ergothioneine synthase | Caldithrix abyssi | Synthesizes ergothioneine | Contains N-terminal metallopterin and C-terminal cysteine desulfurase domains. acs.org |

In Vivo Model Systems for Mechanistic Research (Non-Human)

Use of Genetically Modified Animal Models (e.g., Transporter Knockout Mice)

Genetically modified animal models, particularly knockout mice, have been instrumental in elucidating the in vivo functions of this compound and its parent compound, ergothioneine. nih.govnih.gov These models allow researchers to study the physiological consequences of the absence of specific genes, such as those encoding for transporters responsible for the uptake and distribution of these compounds. nih.govnih.gov

A key transporter for ergothioneine is the organic cation transporter novel type 1 (OCTN1), encoded by the SLC22A4 gene. plos.org Studies using octn1 gene knockout (octn1^-/-) mice have provided significant insights into the role of this transporter in ergothioneine metabolism. plos.org Metabolome analysis of these knockout mice revealed that ergothioneine is a primary in vivo substrate of OCTN1. plos.org The absence of this transporter leads to altered tissue distribution and accumulation of ergothioneine.

In the context of this compound, a cystinuria mouse model (Slc7a9^-/-) has been utilized to investigate its role as a potential biomarker for cystine lithiasis. mdpi.com This model is characterized by the hyperexcretion of cystine and dibasic amino acids due to a defective b^0,+-like amino acid transporter. mdpi.com Analysis of this model has shown that the urinary ratio of S-methyl-L-ergothioneine to L-ergothioneine can discriminate between mice with and without cystine stones, suggesting its potential as a disease biomarker. mdpi.com

The development of knockout models for other transporters, such as the zinc transporter-3 (ZnT3), has also indirectly informed ergothioneine research by highlighting the intricate interplay of metal transport and antioxidant systems. mdpi.com While not directly targeting ergothioneine, these models demonstrate age-dependent alterations in the metalloproteome, which can influence oxidative stress levels and potentially the function of sulfur-containing antioxidants like ergothioneine. mdpi.com

The following table provides an overview of genetically modified animal models used in research relevant to this compound.

| Model | Gene Knockout | Primary Phenotype | Relevance to this compound Research |

| octn1^-/- mouse | Slc22a4 (OCTN1) | Altered ergothioneine distribution and accumulation. plos.org | Elucidates the primary transport mechanism for the precursor, ergothioneine. |

| Slc7a9^-/- mouse | Slc7a9 | Cystinuria, cystine stone formation. mdpi.com | Used to identify the this compound to L-ergothioneine ratio as a biomarker for cystine lithiasis. mdpi.com |

| ZnT3 knockout mouse | Slc30a3 (ZnT3) | Age-dependent alterations in the metalloproteome. mdpi.com | Provides insights into the broader context of metal homeostasis and oxidative stress, which can influence ergothioneine function. |

Evaluation of Biomarkers of Oxidative Stress and Inflammation in Animal Studies

Animal studies are crucial for evaluating the in vivo effects of this compound and its precursor on biomarkers of oxidative stress and inflammation. frontiersin.orgmdpi.com These studies often involve the administration of the compound to animal models subjected to various stressors or disease states, followed by the measurement of specific biomarkers in tissues and biofluids. frontiersin.orgmdpi.com

Commonly assessed biomarkers of oxidative stress include products of lipid peroxidation, such as malondialdehyde (MDA) and 8-isoprostane, as well as markers of DNA damage like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). researchgate.netgoogle.com The activity of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, is also frequently measured to assess the endogenous antioxidant response. nih.gov

In studies investigating the anti-inflammatory properties of ergothioneine, researchers often measure the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.net The expression of enzymes involved in the inflammatory cascade, like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are also important indicators of inflammation. researchgate.net

For example, in a mouse model of metabolic dysfunction-associated steatotic liver disease (MASLD), ergothioneine administration was found to attenuate oxidative damage and inflammation. researchgate.net This was evidenced by reduced levels of oxidative stress markers and pro-inflammatory cytokines in the liver. researchgate.net Similarly, in a cystinuria mouse model, the urinary ratio of S-methyl-L-ergothioneine to L-ergothioneine was correlated with the lithiasic phenotype, suggesting a link between the metabolism of this compound and the disease pathology, which has an inflammatory component. mdpi.com

The table below lists some of the key biomarkers of oxidative stress and inflammation that are evaluated in animal studies relevant to this compound.

| Biomarker Category | Specific Biomarker | Indication |

| Lipid Peroxidation | Malondialdehyde (MDA) | Oxidative damage to lipids. |

| 8-isoprostane | Oxidative damage to lipids. | |

| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidative damage to DNA. |

| Antioxidant Enzymes | Superoxide Dismutase (SOD) | Endogenous antioxidant defense. |

| Catalase | Endogenous antioxidant defense. | |

| Glutathione Peroxidase | Endogenous antioxidant defense. | |

| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Inflammatory response. |

| Interleukin-1 beta (IL-1β) | Inflammatory response. | |

| Interleukin-6 (IL-6) | Inflammatory response. |

Omics Technologies in this compound Research

Transcriptomics and Gene Expression Profiling for Pathway Elucidation

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is a powerful tool for elucidating the molecular pathways influenced by this compound and its precursor. nih.gov By analyzing changes in gene expression, researchers can identify the genes and signaling pathways that are modulated by these compounds, providing insights into their mechanisms of action. nih.gov

In studies involving ergothioneine, transcriptomic analyses have revealed significant alterations in the expression of genes related to various cellular processes. For instance, in a study on the effects of exogenous ergothioneine on clubroot development in Brassica rapa, transcriptome analysis showed that genes involved in the phenylpropanoid biosynthesis pathway were significantly upregulated. mdpi.com This pathway is known to be involved in plant defense responses, suggesting that ergothioneine may enhance disease resistance by modulating this pathway. mdpi.com

Furthermore, transcriptomic studies have been employed to understand the regulation of ergothioneine biosynthesis itself. In the fission yeast Schizosaccharomyces pombe, gene expression profiling was used to identify the genes responsible for the two-step ergothioneine biosynthetic pathway. nih.govplos.org This approach, combined with metabolomic analysis, allowed for the functional characterization of the egt1^+ and egt2^+ genes. nih.govplos.org

In the context of this compound, transcriptomic approaches can be used to investigate how this metabolite and its ratio to ergothioneine might influence gene expression in various physiological and pathological conditions. For example, analyzing the transcriptome of renal cells in a cystinuria mouse model could reveal the downstream genetic pathways affected by the altered this compound to L-ergothioneine ratio. mdpi.com

The following table highlights key findings from transcriptomic studies relevant to this compound research.

| Organism/Model | Key Transcriptomic Finding | Implication for this compound Research |

| Brassica rapa | Upregulation of phenylpropanoid biosynthesis pathway genes by ergothioneine. mdpi.com | Suggests a role for ergothioneine and its metabolites in modulating defense-related gene expression. |

| Schizosaccharomyces pombe | Identification of egt1^+ and egt2^+ genes in the ergothioneine biosynthetic pathway. nih.govplos.org | Provides genetic targets for studying the regulation of the precursor's synthesis. |

| Human Subjects | Administration of pure ergothioneine led to differential expression of 57 genes enriched in pathways like circadian entrainment and chemokine signaling. researchgate.net | Indicates that ergothioneine and its metabolites can influence a wide range of biological pathways at the transcriptional level. |

Metabolomics for Pathway Elucidation and Related Biomarker Discovery

Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, is an essential technology for understanding the metabolic pathways involving this compound and for discovering related biomarkers. metabolomicscentre.cametabolomicsworkbench.org By providing a snapshot of the metabolome, this approach can reveal alterations in metabolic pathways associated with the presence or absence of this compound and its precursor. metabolomicscentre.cametabolomicsworkbench.org

Metabolomic analysis was instrumental in the genetic and metabolic dissection of the ergothioneine biosynthetic pathway in the fission yeast Schizosaccharomyces pombe. nih.govplos.org This study demonstrated that the deletion of the egt1^+ gene resulted in the complete absence of ergothioneine and its precursors, as confirmed by metabolomic profiling. nih.govplos.org

In the context of biomarker discovery, metabolomics has been applied to identify potential markers for various diseases. A study on a cystinuria mouse model used metabolomic analysis of blood and urine to identify the S-methyl-L-ergothioneine to L-ergothioneine ratio as a biomarker for cystine lithiasis. mdpi.com This finding highlights the power of metabolomics in identifying novel disease markers related to the metabolism of specific compounds.

Furthermore, metabolomic studies in humans have shown correlations between ergothioneine levels and various health outcomes. For instance, administration of pure ergothioneine to healthy human subjects, followed by metabolomic analysis, revealed changes in 121 metabolites, primarily enriched in pathways such as histidine metabolism and purine (B94841) metabolism. researchgate.net This indicates that ergothioneine and its metabolites, including this compound, can have broad effects on human metabolism. researchgate.net

The table below summarizes key applications of metabolomics in research related to this compound.

| Application | Key Metabolomic Finding | Significance |

| Pathway Elucidation | Identification of ergothioneine and its precursors in S. pombe. nih.govplos.org | Confirmed the function of genes in the ergothioneine biosynthetic pathway. |

| Biomarker Discovery | The urinary ratio of S-methyl-L-ergothioneine to L-ergothioneine discriminates cystine lithiasis in a mouse model. mdpi.com | Identified a potential non-invasive biomarker for cystinuria-related complications. |

| Mechanistic Insight | Alterations in histidine and purine metabolism pathways following ergothioneine administration in humans. researchgate.net | Reveals the broader metabolic impact of ergothioneine and its derivatives. |

Computational and Bioinformatics Approaches

Computational and bioinformatics tools have become indispensable in the study of this compound and its broader biosynthetic pathway, leading to ergothioneine. These methodologies allow for the detailed investigation of metabolic networks, enzyme mechanisms, and evolutionary relationships that are often difficult to explore through experimental means alone. By integrating computational analysis with empirical data, researchers can build predictive models, guide genetic engineering strategies, and gain deeper insights into the molecular underpinnings of ergothioneine production.

Modeling of Metabolic Pathways and Enzyme Kinetics

The biosynthesis of ergothioneine is a multi-step enzymatic process that has been a key target for metabolic pathway modeling. In bacteria like Mycobacterium smegmatis, the pathway begins with the methylation of L-histidine to create hercynine (B1221785), a reaction catalyzed by the enzyme EgtD using S-adenosylmethionine (SAM) as a methyl donor. nih.gov The subsequent crucial step involves the introduction of a sulfur atom. The enzyme EgtB catalyzes the oxidative coupling of hercynine with γ-glutamylcysteine to form a sulfoxide (B87167). nih.govnih.gov Following this, the glutamic acid is removed by EgtC, and a C-S lyase, EgtE, completes the synthesis of ergothioneine. nih.gov Fungi employ a more streamlined pathway, often utilizing a bifunctional enzyme, Egt1, which both methylates histidine and catalyzes the subsequent addition of cysteine. mdpi.com

Computational modeling of this pathway involves reconstructing these steps in silico. This can be used to predict metabolic flux and identify potential bottlenecks in production. For instance, models can simulate the effects of overexpressing specific genes, such as those enhancing the supply of precursors like SAM and L-cysteine, to optimize the yield of ergothioneine in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov

Kinetic modeling focuses on the individual enzymes within the pathway to understand their efficiency and mechanism. This involves determining key parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the enzyme operates at half its maximum velocity, and the catalytic constant (kcat), which represents the turnover number. nih.gov Such kinetic data, often derived from spectrophotometric assays, are fundamental inputs for building accurate models of the entire pathway. researchgate.netnih.gov These models can range from simpler first-order kinetics to more complex systems that account for the full reaction mechanism, providing a more rigorous estimation of enzyme activity than traditional linear regression methods. researchgate.netnih.govresearchgate.net

| Enzyme | Organism | Substrates | Km (μM) | kcat (s-1) |

| EgtB | Mycobacterium smegmatis | Hercynine, γ-glutamyl-cysteine | N/A | N/A |

| EgtB (Y377F mutant) | Mycobacterium smegmatis | Hercynine, γ-glutamyl-cysteine | Similar to wild-type | Similar to wild-type |

| Egt1 | Lentinula edodes | Histidine, SAM, Cysteine | N/A | N/A |

| Egt2 | Lentinula edodes | Hercynylcysteine sulfoxide | N/A | N/A |

A representative table of enzymes in the ergothioneine biosynthetic pathway and their kinetic parameters. "N/A" indicates data not specified in the cited sources.

Evolutionary Sequence Analysis and Protein Structure Prediction

Evolutionary sequence analysis provides critical insights into the origins and diversification of the enzymes involved in this compound biosynthesis. By comparing the amino acid sequences of these enzymes across different species, researchers can construct phylogenetic trees that reveal their evolutionary relationships. This has shown that the genes for ergothioneine synthesis, often found in a cluster (the egt gene cluster), have a complex evolutionary history involving events like horizontal gene transfer between different bacterial phyla.

Protein structure prediction is a powerful computational tool for understanding how these enzymes function at a molecular level. By generating three-dimensional models of proteins from their amino acid sequences, scientists can visualize the active site, predict how substrates bind, and infer the catalytic mechanism. researchgate.net A revolutionary tool in this field is AlphaFold, an AI system that can predict protein structures with high accuracy. ebi.ac.ukalphafold.com

For instance, structural modeling of EgtB has been used to guide protein engineering efforts. nih.gov Computational tools like Rosetta Enzyme Design can be used to introduce mutations aimed at altering the enzyme's substrate selectivity, for example, to favor the use of cysteine instead of γ-glutamyl-cysteine, which could streamline the biosynthetic pathway for industrial applications. nih.gov Furthermore, the comparison of predicted structures with experimentally determined ones, where available, helps to validate the models and provides a deeper understanding of structure-function relationships. researchgate.net

| Computational Tool | Application in this compound Research | Key Findings/Purpose |

| BLAST | Homology searches for ergothioneine synthesis genes | Identification of orthologous genes across different species. |

| Phylogenetic Analysis | Reconstructing the evolutionary history of egt genes | Revealing instances of horizontal gene transfer and gene fusion events. |

| AlphaFold | Predicting the 3D structure of Egt enzymes | Providing high-accuracy models of enzyme structures to understand function. ebi.ac.uk |

| Rosetta Enzyme Design | Engineering EgtB for altered substrate selectivity | Modifying the active site to improve catalytic efficiency or change substrate preference. nih.gov |

A summary of computational tools and their applications in the study of enzymes involved in this compound biosynthesis.

Future Research Directions and Theoretical Frameworks

Unresolved Questions in S-methylergothioneine Biology and Metabolism

The biological significance and metabolic pathways of this compound, a methylated derivative of ergothioneine (B1671048), remain largely enigmatic. While its presence is correlated with ergothioneine levels in blood and most tissues, its specific functions are yet to be determined. nih.govnih.govcambridge.org A crucial unresolved question is the precise enzymatic machinery responsible for its formation and degradation. Although it is hypothesized to be a product of ergothioneine metabolism, possibly through an intracellular transmethylation reaction mediated by methyl-S-transferases, the specific enzymes have not been identified. nih.govmdpi.com

Further complicating the picture is the unknown mechanism of its cellular efflux. tandfonline.com While the transporter SLC22A4 (OCTN1) is known to be crucial for the uptake of its precursor, ergothioneine, the processes governing the export of this compound from cells are yet to be elucidated. nih.govcambridge.orgtandfonline.com It is speculated that ATP-binding cassette (ABC) transporters could be involved, but this remains to be experimentally verified. tandfonline.com

The physiological relevance of this compound is another significant area of investigation. Its levels have been observed to decrease in individuals over 65 with conditions like frailty, Alzheimer's disease, and dementia, suggesting a potential role in age-related pathologies. nih.gov Additionally, the ratio of this compound to ergothioneine in urine has been identified as a potential biomarker for cystine lithiasis in mouse models, hinting at its involvement in specific disease states. mdpi.comresearchgate.net However, the direct causal relationships and the underlying molecular mechanisms are still unclear.

Key Unresolved Questions:

| Research Question | Description |

| Enzymatic Pathways | What are the specific enzymes that catalyze the synthesis and degradation of this compound? nih.govmdpi.com |

| Cellular Transport | How is this compound transported out of cells? cambridge.orgtandfonline.com |

| Physiological Function | What is the precise physiological role of this compound in health and disease? nih.govnih.gov |

| Metabolic Regulation | How are the levels of this compound regulated in different tissues and under various physiological conditions? |

| Interaction with Other Metabolites | How does this compound interact with other cellular metabolites and pathways, particularly those related to oxidative stress and sulfur metabolism? |

Elucidation of Novel Molecular Targets and Interaction Partners

Identifying the molecular targets and interaction partners of this compound is paramount to understanding its biological function. Currently, there is a significant lack of knowledge regarding the specific proteins, enzymes, or other cellular components with which this compound directly interacts. This gap in understanding hinders the elucidation of its mechanism of action.

Future research should focus on employing advanced techniques to identify these binding partners. Methodologies such as affinity purification-mass spectrometry (AP-MS), where this compound or a derivative is used as bait to "fish" for interacting proteins, could prove invaluable. nih.gov Similarly, protein-coated magnetic beads could be utilized to isolate compounds from extracts that have an affinity for specific immobilized proteins, a technique known as ligand fishing. nih.gov

Computational approaches, including molecular docking and dynamic simulations, can also be employed to predict potential binding partners. nih.gov These in silico methods can screen large libraries of proteins for their potential to interact with this compound, providing a list of candidates for experimental validation. The discovery of a catabolic pathway for this compound suggests that S-methylation could be a significant aspect of ergothioneine's biological activity, and identifying the enzymes in this pathway is a key first step. acs.org

Potential Research Approaches to Identify Interaction Partners:

| Technique | Description |

| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged this compound molecule to pull down and identify interacting proteins from cell lysates. nih.gov |

| Ligand Fishing | Employs protein-coated magnetic beads to capture this compound from a solution, thereby identifying proteins with binding affinity. nih.gov |

| Yeast Two-Hybrid Screening | A genetic method to detect protein-protein interactions in vivo. |

| Molecular Docking and Simulation | Computational methods to predict the binding of this compound to the three-dimensional structures of proteins. nih.gov |

| Peptide Screening | Can be used to investigate protein interactions. medchemexpress.com |

Advancements in Biosynthetic Engineering for Enhanced Production and Research Applications

The limited availability of this compound from natural sources poses a significant challenge for research. Therefore, developing robust methods for its production through biosynthetic engineering is a critical future direction. This involves genetically engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound in larger quantities. evitachem.comnih.gov

Current strategies for enhancing the production of the precursor, ergothioneine, can be adapted and extended for this compound. These strategies include:

Heterologous Pathway Reconstitution: Introducing the necessary biosynthetic genes from organisms that naturally produce ergothioneine, such as Mycobacterium smegmatis or Neurospora crassa, into industrial host strains. researchgate.netnih.govgoogle.com

Precursor Flux Optimization: Engineering the host's metabolic pathways to increase the supply of precursor molecules like histidine and cysteine. tandfonline.comresearchgate.net This can be achieved by overexpressing key enzymes in the precursor synthesis pathways and knocking out competing metabolic branches. researchgate.netnih.gov

Enzyme Engineering: Modifying the key enzymes in the biosynthetic pathway to improve their efficiency and substrate specificity. nih.gov

Fermentation Process Optimization: Optimizing culture conditions, such as media composition and feeding strategies, to maximize yield. nih.govnih.gov

Successful engineering of microbial cell factories will not only provide a sustainable source of this compound for research but could also pave the way for its potential future applications.

Strategies for Enhanced Biosynthetic Production:

| Strategy | Description |

| Gene Cluster Introduction | Cloning and expressing the entire gene cluster responsible for ergothioneine biosynthesis (e.g., egtA, egtB, egtC, egtD, egtE) into a suitable host. tandfonline.comevitachem.comgoogle.com |

| Metabolic Engineering | Modifying the host's central metabolism to channel more resources towards the production of precursors for this compound. nih.govresearchgate.netnih.gov |

| Protein Engineering | Mutating and screening key enzymes to enhance their catalytic activity and stability. nih.gov |

| Fed-Batch Fermentation | Developing optimized fermentation processes to achieve high-density cell cultures and high-titer production. nih.govnih.gov |

Theoretical Re-evaluation of this compound's Role in Fundamental Biological Processes

Given the nascent stage of this compound research, a theoretical re-evaluation of its potential roles in fundamental biological processes is warranted. While its precursor, ergothioneine, is primarily known as an antioxidant, this compound's functions may be more diverse. researchgate.netresearchgate.net

One avenue of theoretical exploration is its potential role in regulating gene expression or enzyme activity through S-methylation. The discovery of a catabolic pathway for this compound suggests that this methylation might be a dynamic process, potentially influencing the function of other molecules. acs.org

Another area for theoretical consideration is its involvement in cellular signaling pathways. Its structural similarity to other biologically active molecules suggests it could act as a signaling molecule itself or modulate the activity of known signaling pathways. The observation that its levels change in certain disease states points towards a potential role in pathophysiology that extends beyond simple antioxidant activity. mdpi.comnih.gov

Developing new theoretical frameworks will be crucial for guiding future experimental research. By proposing novel hypotheses about the function of this compound, researchers can design targeted experiments to test these ideas and ultimately unravel the biological significance of this intriguing molecule.

Q & A

Basic Research Questions